Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate
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Overview
Description
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(trimethylhexyl) ester . This compound is part of the phthalate ester family, which is commonly used as plasticizers in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,3-dimethylheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of high-purity reactants and catalysts ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DIBP)
- Dioctyl phthalate (DOP)
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate offers unique properties such as enhanced thermal stability and lower volatility. These characteristics make it particularly suitable for applications requiring high-performance plasticizers .
Properties
CAS No. |
53445-26-4 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-9-11-15-19(3)25(5,6)29-23(27)21-17-13-14-18-22(21)24(28)30-26(7,8)20(4)16-12-10-2/h13-14,17-20H,9-12,15-16H2,1-8H3 |
InChI Key |
NOQNMHGLWFRVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C(C)CCCC |
Origin of Product |
United States |
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